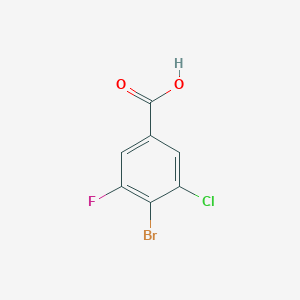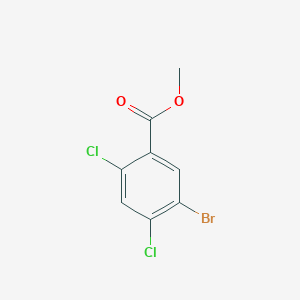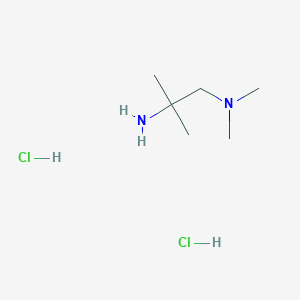
4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with bromine atoms and a bromomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone or β-keto ester.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atoms at the desired positions.
Introduction of the bromomethyl group: This can be done by reacting the brominated pyrazole with formaldehyde and hydrobromic acid or another suitable bromomethylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole has several scientific research applications:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological studies: The compound can be used as a probe or ligand in biological assays to study the interactions with various biomolecules.
Industrial applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The bromine atoms and the bromomethyl group can participate in interactions with the target molecule, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-5-nitrophthalonitrile: This compound has a similar brominated structure but contains a nitro group instead of a pyrazole ring.
4-Bromo-3-(4-bromophenyl)-1H-pyrazole: This compound lacks the bromomethyl group but shares the pyrazole and bromophenyl moieties.
Uniqueness
4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole is unique due to the presence of both the bromomethyl group and the multiple bromine atoms on the pyrazole ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
4-bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br3N2/c11-5-8-9(13)10(15-14-8)6-1-3-7(12)4-2-6/h1-4H,5H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHBHOFDPMATKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2Br)CBr)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1380052.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1380055.png)
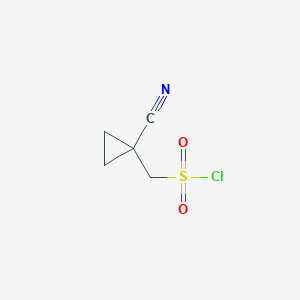
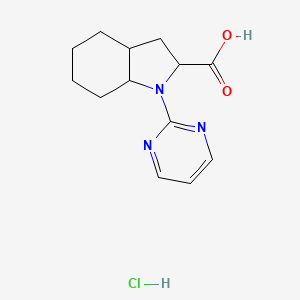
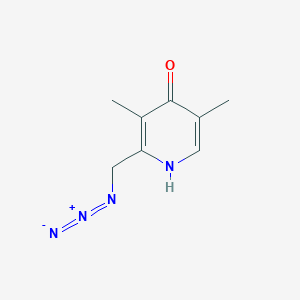
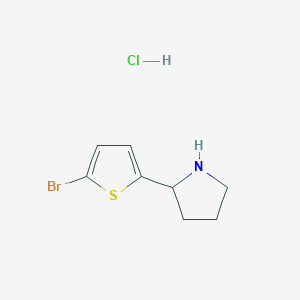

![2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride](/img/structure/B1380064.png)
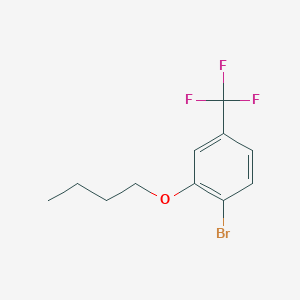
![3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1380068.png)
